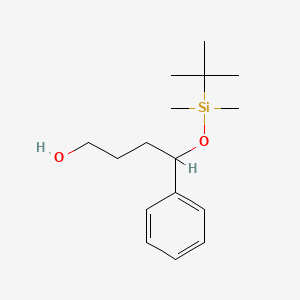
5-Chloro-2-methyl-4-nitrophenol
Descripción general
Descripción
5-Chloro-2-methyl-4-nitrophenol: is an organic compound belonging to the class of nitrophenols It is characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Nitration of 2-methylphenol: One common method involves the nitration of 2-methylphenol (o-cresol) using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the formation of the desired nitro compound.
Chlorination: The resulting 2-methyl-4-nitrophenol can then be chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to yield 5-chloro-2-methyl-4-nitrophenol.
Industrial Production Methods:
- Industrial production often involves similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-Chloro-2-methyl-4-nitrophenol can undergo oxidation reactions, often resulting in the formation of quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amines, such as 5-chloro-2-methyl-4-aminophenol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as Lewis acids (aluminum chloride) are often employed.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Aminophenols and related derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Synthesis: 5-Chloro-2-methyl-4-nitrophenol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biodegradation Studies: The compound is studied for its biodegradation pathways and the microbial enzymes involved in its breakdown.
Medicine:
Potential Therapeutic Agents: Research is ongoing to explore its potential as a precursor for developing therapeutic agents with antimicrobial or anti-inflammatory properties.
Industry:
Dye and Pigment Production: It is used in the production of dyes and pigments due to its chromophoric properties.
Pesticides: The compound is also explored as a potential precursor for pesticide formulations.
Mecanismo De Acción
Molecular Targets and Pathways:
- The exact mechanism of action of 5-chloro-2-methyl-4-nitrophenol depends on its application. In biodegradation, microbial enzymes such as nitroreductases and monooxygenases play a crucial role in breaking down the compound.
- In potential therapeutic applications, the compound may interact with bacterial cell walls or enzymes, disrupting their function and leading to antimicrobial effects.
Comparación Con Compuestos Similares
2-Chloro-4-nitrophenol: Similar in structure but lacks the methyl group.
4-Chloro-2-nitrophenol: Similar but with different positioning of the chlorine and nitro groups.
2-Methyl-4-nitrophenol: Lacks the chlorine atom.
Uniqueness:
- The presence of both a chlorine atom and a methyl group in 5-chloro-2-methyl-4-nitrophenol provides unique chemical reactivity and potential applications compared to its analogs. This combination of substituents can influence its solubility, stability, and interaction with biological systems, making it a compound of significant interest in various research and industrial applications.
Propiedades
IUPAC Name |
5-chloro-2-methyl-4-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-4-2-6(9(11)12)5(8)3-7(4)10/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQGYCQDUOULKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(S)-3,3,6,6-Tetramethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1398717.png)
![Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1398718.png)


![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B1398722.png)

![Methyl 6-oxospiro[3.3]heptane-2-carboxylate](/img/structure/B1398725.png)

![2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1398728.png)

